4,4'-(Piperazine-1,4-diyl)bis(1,2,3,5-dithiadiazol-1-ium) dichloride
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Overview
Description
4,4’-(Piperazine-1,4-diyl)bis(1,2,3,5-dithiadiazol-1-ium) dichloride is a unique compound characterized by its complex structure, which includes piperazine and dithiadiazolium moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Piperazine-1,4-diyl)bis(1,2,3,5-dithiadiazol-1-ium) dichloride typically involves the reaction of piperazine with 4,5-dichloro-1,2,3,5-dithiadiazolium chloride. The reaction is carried out in an appropriate solvent, such as acetonitrile, under controlled temperature conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Piperazine-1,4-diyl)bis(1,2,3,5-dithiadiazol-1-ium) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or disulfides.
Substitution: Nucleophilic substitution reactions can occur at the dithiadiazolium moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while nucleophilic substitution can produce a variety of substituted dithiadiazolium compounds .
Scientific Research Applications
4,4’-(Piperazine-1,4-diyl)bis(1,2,3,5-dithiadiazol-1-ium) dichloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 4,4’-(Piperazine-1,4-diyl)bis(1,2,3,5-dithiadiazol-1-ium) dichloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4,4’-(Piperazine-1,4-diyl)bis(3-ethoxycyclobut-3-ene-1,2-dione): This compound has a similar piperazine core but different substituents, leading to distinct chemical properties.
1,1’-(Piperazine-1,4-diyl)bis(2-chloroethanone): Another piperazine-based compound with different functional groups, used in various chemical reactions.
Uniqueness
4,4’-(Piperazine-1,4-diyl)bis(1,2,3,5-dithiadiazol-1-ium) dichloride is unique due to its dithiadiazolium moiety, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
184944-00-1 |
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Molecular Formula |
C6H8Cl2N6S4 |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
4-[4-(1,2,3,5-dithiadiazol-1-ium-4-yl)piperazin-1-yl]-1,2,3,5-dithiadiazol-1-ium;dichloride |
InChI |
InChI=1S/C6H8N6S4.2ClH/c1-2-12(6-9-15-16-10-6)4-3-11(1)5-7-13-14-8-5;;/h1-4H2;2*1H/q+2;;/p-2 |
InChI Key |
XOCBUCDDFQFMNQ-UHFFFAOYSA-L |
Canonical SMILES |
C1CN(CCN1C2=NS[S+]=N2)C3=NS[S+]=N3.[Cl-].[Cl-] |
Origin of Product |
United States |
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